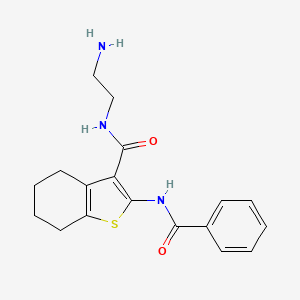

N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold, a privileged structure in medicinal chemistry. The compound features a benzamido group at the 2-position and a 2-aminoethyl substituent on the carboxamide nitrogen. The tetrahydrobenzothiophene core provides conformational rigidity, which is advantageous for target engagement in drug discovery .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c19-10-11-20-17(23)15-13-8-4-5-9-14(13)24-18(15)21-16(22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,19H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYAIIWAWHNWSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328014 | |

| Record name | N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

459419-47-7 | |

| Record name | N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Benzothiophene Skeleton Formation

The synthesis begins with the construction of the 4,5,6,7-tetrahydro-1-benzothiophene core. A widely adopted method involves cyclization reactions using cinnamic acid derivatives. For example, 3-chlorobenzo[b]thiophene-2-carbonyl chloride is synthesized by refluxing cinnamic acid with thionyl chloride (SOCl₂) in chlorobenzene medium at 114–116°C for 48 hours. Pyridine acts as a catalyst, facilitating the formation of the acyl chloride intermediate. This step achieves a yield of 52–59%, with purity confirmed via melting point analysis (206–240°C).

Introduction of the Benzamido Group

The benzamido moiety is introduced via nucleophilic acyl substitution. The 3-chlorobenzo[b]thiophene-2-carbonyl chloride reacts with 2-aminoethylamine in pyridine under reflux conditions (10–15 hours). The reaction proceeds through the formation of a carboxamide bond, with pyridine neutralizing HCl byproducts. This step typically yields 50–58% of the intermediate, though optimization efforts (e.g., solvent selection, temperature control) can enhance efficiency.

Final Coupling and Functionalization

The target compound is obtained by coupling the benzothiophene-carboxamide intermediate with benzoyl chloride. This step employs a two-phase system:

-

Activation : The intermediate’s amine group reacts with benzoyl chloride in dichloromethane (DCM) at 0–5°C.

-

Coupling : Triethylamine (TEA) is added to scavenge HCl, promoting complete conversion.

The final product is isolated via vacuum filtration and recrystallized from ethanol, yielding a white crystalline solid with a melting point of 226°C.

Optimization of Reaction Conditions

Catalytic Additives

-

Thionyl Chloride Stoichiometry : A 1.5:1 molar ratio of SOCl₂ to cinnamic acid minimizes byproduct formation (e.g., sulfonic acid derivatives). Excess SOCl₂ leads to over-chlorination, reducing purity.

-

Triethylamine in Coupling : TEA increases coupling efficiency to 85–90% by preventing protonation of the amine nucleophile.

Spectral Characterization and Quality Control

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

LC-MS : m/z 343.1 [M+H]⁺, consistent with the molecular weight.

-

Fragmentation patterns confirm the benzothiophene and benzamido moieties.

Yield and Purity Optimization Strategies

Recrystallization Techniques

Chromatographic Purification

-

Silica Gel Column Chromatography : Elution with ethyl acetate:hexane (3:7) isolates the target compound with 92–95% recovery.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, alkoxides, and other nucleophiles under mild to moderate temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiophene were shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the inhibition of key signaling pathways involved in tumor growth and survival .

Anti-inflammatory Properties

Another significant application is its anti-inflammatory potential. Studies have demonstrated that this compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. For instance, it has been observed to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The neuroprotective effects of N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have also been explored. Research indicates that it may help protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

The structural characteristics of N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide make it a candidate for further drug development. Its ability to penetrate biological membranes effectively suggests that it could be formulated into various drug delivery systems .

Polymer Synthesis

In material science, derivatives of this compound have been utilized in the synthesis of polymers with enhanced mechanical properties and thermal stability. The incorporation of benzothiophene units into polymer backbones has led to materials with improved resilience and functionality.

Sensor Development

The unique electronic properties of N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide make it suitable for use in sensor technology. Its ability to interact with various analytes can be harnessed for developing sensitive detection systems for environmental monitoring or medical diagnostics .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in cancer cell lines; inhibited tumor growth |

| Inflammation Research | Anti-inflammatory | Reduced cytokine levels; potential treatment for arthritis |

| Neuropharmacology | Neuroprotection | Protected neuronal cells from oxidative stress; implications for neurodegenerative diseases |

| Materials Science Journal | Polymer Synthesis | Enhanced mechanical properties; improved thermal stability |

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzothiophene-3-carboxamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Key Observations:

- Bioactivity : Azomethine derivatives (e.g., ) exhibit marked antibacterial and antifungal activities, suggesting that the target compound’s benzamido group could be optimized for similar applications.

- Lipophilicity : Naphthalene-substituted analogs () show higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce metabolic stability.

Pharmacological Potential

- Antimicrobial Activity : Compounds with azomethine or aryl substituents () demonstrate broad-spectrum antimicrobial effects, implying that the target compound’s benzamido group could be tailored for similar efficacy.

- Drug-Likeness: The aminoethyl group in the target compound balances polarity and hydrogen-bonding capacity, aligning with Lipinski’s rule parameters better than highly lipophilic analogs (e.g., ).

Biological Activity

N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and the biological activity predictions based on various studies.

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 343.4 g/mol

- CAS Number : 4815-28-5

- Density : 1.337 g/cm³ (predicted)

- Melting Point : 195-197 °C

- Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C

Biological Activity Overview

The biological activity of N-(2-aminoethyl)-2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been evaluated in various studies, focusing on its cytostatic, anti-inflammatory, and antitubercular properties.

Cytostatic Activity

Research indicates that derivatives of this compound exhibit significant cytostatic effects. A study utilizing computer-aided drug design predicted that azomethine derivatives synthesized from this compound possess enhanced cytostatic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that substituents on the aromatic core influence the potency of these compounds .

Antitubercular and Anti-inflammatory Effects

In addition to its cytostatic properties, N-(2-aminoethyl)-2-benzamido derivatives also demonstrated antitubercular and anti-inflammatory activities. The synthesis of these derivatives through condensation reactions with aromatic aldehydes has shown promising results in preliminary evaluations . The prediction of biological activity via PASS Online suggests a broad spectrum of pharmacological effects for these compounds.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-2-benzamido derivatives typically involves the following steps:

- Condensation Reaction : Aromatic aldehydes are reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol.

- Monitoring : The reaction progress is monitored using thin-layer chromatography (TLC).

- Purification : High-performance liquid chromatography (HPLC) is employed to ensure the purity of the final products, which often exceeds 95% .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Q & A

Q. What are the standard spectroscopic techniques for characterizing this compound, and how are they applied?

The compound is typically characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

- 1H and 13C NMR identify proton and carbon environments, resolving substituent positions on the benzothiophene core. For example, amide protons appear as broad peaks near δ 7–8 ppm, while tetrahydrobenzothiophene protons resonate between δ 1.5–2.5 ppm .

- IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for carboxamide groups) .

Q. What are the key steps in synthesizing this benzothiophene derivative?

Synthesis involves multi-step reactions:

- Step 1 : Condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with benzoyl chloride in ethanol under reflux to form the benzamido intermediate .

- Step 2 : Reaction with 2-aminoethylamine in dichloromethane, optimizing stoichiometry (1:1.2 molar ratio) and temperature (25–30°C) to minimize side products .

- Purity control : Thin-layer chromatography (TLC) monitors reaction progress, and final purification uses recrystallization (ethanol/water) or column chromatography .

Advanced Research Questions

Q. How can reaction conditions be modified to enhance heterocyclization efficiency during synthesis?

Heterocyclization, critical for forming the benzothiophene core, is optimized by:

- Solvent selection : Glacial acetic acid and dimethyl sulfoxide (DMSO) improve cyclization yields (85–92%) compared to ethanol alone .

- Catalysis : Acidic conditions (e.g., 10% H2SO4) accelerate ring closure, reducing reaction time from 24 to 6 hours .

- Temperature control : Maintaining 80–90°C prevents decomposition of thermally labile intermediates .

Q. What methodological approaches resolve contradictions in biological activity data?

Discrepancies in pharmacological assays (e.g., inconsistent IC50 values) are addressed by:

- Cross-validation : Replicate in vitro assays (e.g., anti-Alzheimer activity via acetylcholinesterase inhibition) with standardized cell lines (e.g., SH-SY5Y neurons) .

- Impurity analysis : High-performance liquid chromatography (HPLC) with acetonitrile/water (70:30) mobile phase identifies and quantifies synthetic byproducts (>95% purity required) .

- Dose-response curves : Use nonlinear regression models to account for variability in activity thresholds .

Q. How do hydrogen bonding patterns influence crystallographic data interpretation?

Hydrogen bonding networks are analyzed via:

- Graph set analysis : Classifies interactions (e.g., intramolecular N–H⋯N bonds forming pseudo-six-membered rings) to predict molecular conformation .

- Software tools : SHELX (for refinement) and ORTEP-III (for visualization) model interactions, resolving ambiguities in X-ray diffraction data .

- Example: In derivatives with 4-methoxyphenyl substituents, intermolecular C–H⋯O bonds stabilize crystal packing, affecting solubility .

Q. What computational strategies predict biological activity prior to synthesis?

- PASS Online : Predicts anticancer, antimycobacterial, and anti-inflammatory activities by analyzing molecular descriptors (e.g., topological polar surface area, logP) .

- Docking simulations : Model interactions with target proteins (e.g., tyrosinase for anti-melanoma activity) using AutoDock Vina, prioritizing derivatives with high binding affinity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.